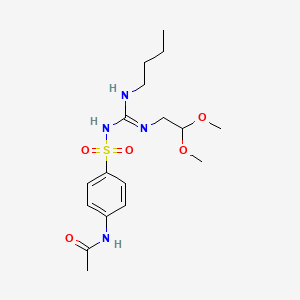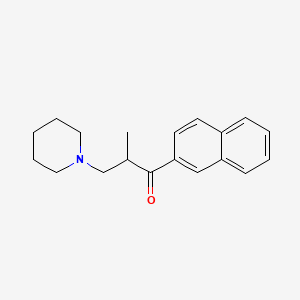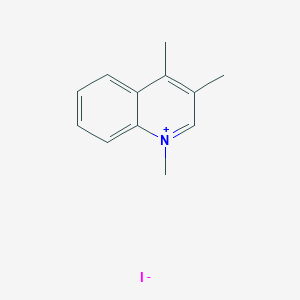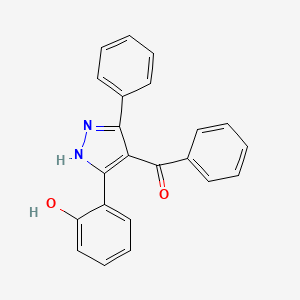![molecular formula C13H15ClN2 B14462160 (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine CAS No. 69047-31-0](/img/structure/B14462160.png)
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[222]octan-3-imine is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by a bicyclic structure with a nitrogen atom and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the bicyclic structure.
Formation of the imine: The final step involves the formation of the imine group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-N-(2-Bromophenyl)-1-azabicyclo[2.2.2]octan-3-imine: Similar structure but with a bromine atom instead of chlorine.
(3Z)-N-(2-Fluorophenyl)-1-azabicyclo[2.2.2]octan-3-imine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.
Eigenschaften
CAS-Nummer |
69047-31-0 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine |
InChI |
InChI=1S/C13H15ClN2/c14-11-3-1-2-4-12(11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10H,5-9H2 |
InChI-Schlüssel |
KDHGOIHQACXSBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=NC3=CC=CC=C3Cl)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
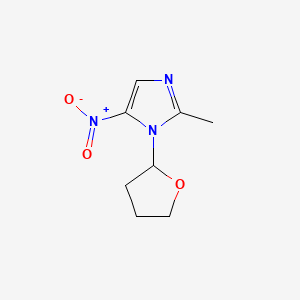
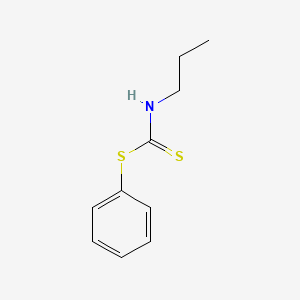
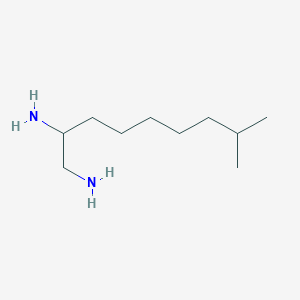
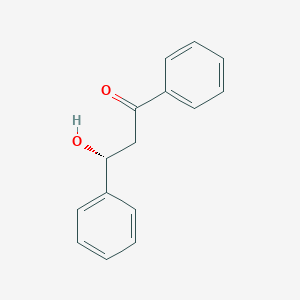
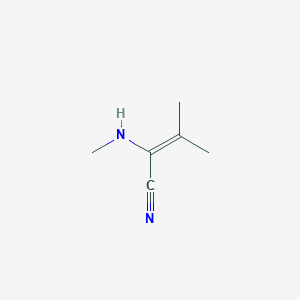
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
